P1,P5-DI(Adenosine-5/') pentaphosphate*PE riodate oxi

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

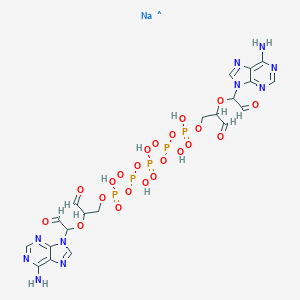

P1,P5-DI(Adenosine-5’) pentaphosphate*PE riodate oxi: is a diadenosine polyphosphate compound with a unique tail-to-tail dimer structure. It is known for its significant biological activities and is stored in secretory granules of thrombocytes, chromaffin, and neuronal cells . Upon release into the extracellular space, it affects various biological activities across a wide range of target tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of P1,P5-DI(Adenosine-5’) pentaphosphate involves a two-step process:

Formation of Adenosine 5’-tetraphosphate (P4A): This step involves the reaction of ATP with trimetaphosphate (P3) under optimal pH conditions ranging from 7.5 to 8.5.

Conversion to P1,P5-DI(Adenosine-5’) pentaphosphate: The P4A formed in the first step is then converted to P1,P5-DI(Adenosine-5’) pentaphosphate. The synthesis is modulated by metal ions to achieve the desired product.

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves controlled reaction conditions to ensure high purity and yield. The compound is available in various forms, including pentasodium and trilithium salts .

Análisis De Reacciones Químicas

Types of Reactions: P1,P5-DI(Adenosine-5’) pentaphosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can also occur, although specific conditions and reagents are required.

Substitution: The compound can undergo substitution reactions, particularly involving its phosphate groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include periodate and other strong oxidizers.

Reducing Agents: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various phosphorylated derivatives and oxidized forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Ap5A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield phosphorylated derivatives and oxidized forms that are crucial for its biological activity. Common reagents used in these reactions include periodate as an oxidizing agent and sodium borohydride as a reducing agent .

Chemistry

Ap5A is utilized as a reagent in phosphorylation studies and energy transfer investigations. Its ability to participate in various chemical reactions makes it valuable for synthesizing other nucleotide analogs.

Biology

In biological research, Ap5A is primarily studied for its role as an inhibitor of adenylate kinase (ADK). This enzyme is responsible for the rephosphorylation of AMP to ADP, consuming ATP in the process. By inhibiting ADK, Ap5A allows researchers to investigate energy metabolism without interference from ADK activity .

Case Study: Fragmented Sarcoplasmic Reticulum

Research involving fragmented sarcoplasmic reticulum from bullfrog skeletal muscle demonstrated that Ap5A effectively inhibits adenylate kinase activity without affecting calcium uptake or ATPase activity. This property makes it an essential tool for studying calcium movement and ATP-ADP exchange reactions .

Medicine

Ap5A has potential therapeutic applications due to its modulatory effects on various biological activities. For instance, it has been shown to increase the open probability of ryanodine receptor gates in cardiac muscle at picomolar to nanomolar concentrations, suggesting its role in cardiac signaling pathways .

Therapeutic Potential:

- Cardiac Function: Enhances calcium release from the sarcoplasmic reticulum.

- Neurotransmission: Modulates purinergic receptors, influencing neurotransmitter release.

Mecanismo De Acción

The mechanism of action of P1,P5-DI(Adenosine-5’) pentaphosphate involves its interaction with purinergic receptors in the nervous system . It activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro . The compound is metabolized by soluble enzymes in the blood plasma and by membrane-bound ectoenzymes of various cell types, including endothelial and smooth muscle cells .

Comparación Con Compuestos Similares

- P1,P4-DI(Adenosine-5’) tetraphosphate

- P1,P3-DI(Adenosine-5’) triphosphate

- Adenosine 5’-diphosphate

- Adenosine 5’-triphosphate

Uniqueness: P1,P5-DI(Adenosine-5’) pentaphosphate is unique due to its tail-to-tail dimer structure and its ability to modulate a wide range of biological activities through purinergic receptors . Its specific interactions with enzymes and receptors make it distinct from other similar compounds .

Actividad Biológica

P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) is a diadenosine polyphosphate with significant biological activity, particularly as an inhibitor of adenylate kinase. This article explores its synthesis, mechanisms of action, physiological effects, and potential applications in various biochemical contexts.

Chemical Structure and Synthesis

Ap5A has a unique tail-to-tail dimer structure, synthesized through a two-step process starting from ATP and trimeta-phosphate. The optimal pH for its synthesis ranges from 7.5 to 8.5 and is influenced by the presence of metal ions . The molecular formula for Ap5A is C20H29N10O22P5, and it can exist in various salt forms, including pentasodium and trilithium salts.

Ap5A primarily functions as an adenylate kinase inhibitor . It exhibits competitive inhibition against adenylate kinase, which is crucial in cellular energy metabolism by catalyzing the conversion between ATP and ADP . The inhibitory effects are observed at concentrations as low as 2 µM, making it a potent tool for studying metabolic pathways without interference from adenylate kinase activity .

Biochemical Actions

- Inhibition of Adenylate Kinase : Ap5A inhibits adenylate kinase activity without affecting other enzymes such as hexokinase or phosphofructokinase at similar concentrations .

- Calcium Uptake : In studies involving fragmented sarcoplasmic reticulum from bullfrog skeletal muscle, Ap5A did not promote calcium uptake but inhibited adenylate kinase activity, suggesting its role in modulating calcium homeostasis indirectly .

- Ryanodine Receptor Modulation : In cardiac muscle tissues, Ap5A increases the open probability of ryanodine receptor gates at pico- to nanomolar concentrations, indicating its potential role in cardiac excitation-contraction coupling .

Physiological Effects

Ap5A is metabolized by various ectoenzymes present in endothelial and smooth muscle cells. Its biological effects extend across multiple tissues:

- Nervous System : It acts through purinergic receptors and influences neurotransmitter release and neuronal excitability .

- Cardiac Function : As mentioned, it enhances ryanodine receptor activity, which is critical for calcium-induced calcium release during cardiac muscle contraction .

- Skeletal Muscle : By inhibiting adenylate kinase, it can be used to study energy metabolism in muscle tissues under various physiological conditions .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and effects of Ap5A:

Applications in Research

Ap5A's unique properties make it valuable in various experimental setups:

- Metabolic Studies : Used to dissect metabolic pathways by selectively inhibiting adenylate kinase.

- Cardiac Physiology : Investigating calcium signaling mechanisms in cardiac tissues.

- Neuroscience : Exploring neurotransmitter dynamics through purinergic signaling pathways.

Propiedades

InChI |

InChI=1S/C20H25N10O22P5.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)47-11(1-31)5-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-6-12(2-32)48-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJPHNVVXPHWKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N10NaO22P5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585141 |

Source

|

| Record name | PUBCHEM_16219291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

935.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107148-01-6 |

Source

|

| Record name | PUBCHEM_16219291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.